molecular formula C4H4ClN3S B12976570 2-Chloro-4-(methylsulfanyl)-1,3,5-triazine CAS No. 61810-07-9

2-Chloro-4-(methylsulfanyl)-1,3,5-triazine

Katalognummer: B12976570
CAS-Nummer: 61810-07-9
Molekulargewicht: 161.61 g/mol
InChI-Schlüssel: GRTKXSLSIJYUDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-(methylsulfanyl)-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by the presence of a chlorine atom and a methylsulfanyl group attached to the triazine ring, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methylsulfanyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with methylthiol in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the selective substitution of the chlorine atom with the methylsulfanyl group.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(methylsulfanyl)-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and primary amines are commonly used. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted triazines with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazines.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(methylsulfanyl)-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent. It is also used in the development of enzyme inhibitors.

    Medicine: Explored for its potential in drug discovery, particularly in the design of anticancer and antiviral agents.

    Industry: Utilized in the production of herbicides and pesticides due to its ability to disrupt specific biological pathways in plants and pests.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(methylsulfanyl)-1,3,5-triazine involves the interaction with specific molecular targets, leading to the inhibition of key enzymes or receptors. For example, in antimicrobial applications, it may inhibit the synthesis of essential proteins or nucleic acids in microorganisms. In herbicidal applications, it disrupts photosynthesis by inhibiting the electron transport chain in chloroplasts.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-4-(methylsulfonyl)-1,3,5-triazine
  • 2-Chloro-4-(methylthio)-1,3,5-triazine
  • 2-Chloro-4-(ethylsulfanyl)-1,3,5-triazine

Uniqueness

2-Chloro-4-(methylsulfanyl)-1,3,5-triazine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Eigenschaften

CAS-Nummer

61810-07-9

Molekularformel

C4H4ClN3S

Molekulargewicht

161.61 g/mol

IUPAC-Name

2-chloro-4-methylsulfanyl-1,3,5-triazine

InChI

InChI=1S/C4H4ClN3S/c1-9-4-7-2-6-3(5)8-4/h2H,1H3

InChI-Schlüssel

GRTKXSLSIJYUDJ-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC(=NC=N1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.